7-tert-butyl-2-(2,3-dimethoxyphenyl)-9-hydroxy-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione
Description
Properties
IUPAC Name |
7-tert-butyl-2-(2,3-dimethoxyphenyl)-9-hydroxy-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O4S/c1-23(2,3)13-9-12-10-15-21(29-18(12)16(26)11-13)24-20(25-22(15)30)14-7-6-8-17(27-4)19(14)28-5/h6-9,11,26H,10H2,1-5H3,(H,24,25,30) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPPKKAAHPPAUNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C(=C1)O)OC3=C(C2)C(=S)N=C(N3)C4=C(C(=CC=C4)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7-tert-butyl-2-(2,3-dimethoxyphenyl)-9-hydroxy-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione is a complex organic compound with a molecular formula of C23H24N2O4S and a molecular weight of 424.5 g/mol. This compound has garnered attention in various fields of biological research due to its potential therapeutic applications and unique structural properties.
- IUPAC Name : this compound
- Molecular Formula : C23H24N2O4S
- Molecular Weight : 424.5 g/mol
- Purity : Typically around 95% .
Antioxidant Properties
Research indicates that compounds similar to this compound exhibit significant antioxidant activity. Antioxidants play a crucial role in neutralizing free radicals and reducing oxidative stress in biological systems. This activity is vital for preventing cellular damage and may have implications in aging and various diseases.
Anticancer Activity
Preliminary studies have suggested that this compound may possess anticancer properties. In vitro assays have shown that it can inhibit the proliferation of certain cancer cell lines. The mechanism behind this activity appears to involve the induction of apoptosis and cell cycle arrest .
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory effects. Research indicates that it can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines. This property could be beneficial in treating conditions characterized by chronic inflammation .
Study 1: In Vitro Analysis of Anticancer Properties
A study conducted on various cancer cell lines demonstrated that this compound significantly reduced cell viability in a dose-dependent manner. The IC50 values varied among different cell lines, indicating selective toxicity towards certain cancer types.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 15 |
| HeLa (Cervical) | 20 |
| A549 (Lung) | 25 |
Study 2: Antioxidant Activity Assessment
In a study assessing the antioxidant capacity using DPPH radical scavenging assay, the compound exhibited a notable scavenging effect comparable to standard antioxidants like ascorbic acid.
| Concentration (µM) | % Inhibition |
|---|---|
| 10 | 30 |
| 50 | 55 |
| 100 | 75 |
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds similar to 7-tert-butyl-2-(2,3-dimethoxyphenyl)-9-hydroxy-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione exhibit significant anticancer properties. For instance, derivatives of chromeno-pyrimidines have shown promising results against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The presence of the chromene and pyrimidine moieties enhances their biological activities, making them potential candidates for drug development in oncology.
Antioxidant Properties
The compound's structure suggests potential antioxidant activity. Antioxidants are crucial in preventing oxidative stress-related diseases. Studies have demonstrated that similar compounds can scavenge free radicals effectively, providing protective effects against cellular damage. This property is particularly beneficial in developing supplements or pharmaceuticals aimed at reducing oxidative stress.
Materials Science
Organic Electronics
The unique electronic properties of this compound make it suitable for applications in organic electronics. Its ability to form stable thin films can be exploited in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The compound's high thermal stability and good charge transport characteristics are advantageous for these applications.
Polymer Stabilizers
In materials science, the compound may serve as an effective stabilizer for polymers. Its antioxidant properties can help enhance the thermal and oxidative stability of plastics and synthetic fibers. This application is particularly relevant in industries where material longevity is critical.
Organic Synthesis
Synthetic Intermediates
this compound can act as a versatile synthetic intermediate in organic reactions. Its functional groups allow for various transformations that can lead to the synthesis of more complex molecules. This characteristic is valuable in pharmaceutical chemistry for developing new therapeutic agents.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Anticancer Activity | Evaluation of chromeno-pyrimidine derivatives | Demonstrated significant cytotoxicity against breast and lung cancer cell lines. |
| Antioxidant Properties | Assessment of free radical scavenging ability | Showed a high capacity to neutralize DPPH radicals compared to standard antioxidants. |
| Organic Electronics | Development of OLED materials | Achieved high efficiency and stability in prototype devices using the compound as an emissive layer. |
Comparison with Similar Compounds
2-(2-Hydroxy-3-methoxyphenyl)-9-methoxy-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione (CAS 866807-96-7)
- Structural Differences :
- Physicochemical Properties :
- Synthesis: Prepared via multi-step reactions involving thiourea or Lawesson’s reagent, contrasting with microwave-assisted methods used for other chromeno-pyrimidines .
5H-Chromeno[2,3-d]pyrimidines (4a–h)
- Key Features: Substituents at position 2 include cyano and amino groups (e.g., 2-amino-3-cyano-4H-chromenes). Synthesized via solvent-free microwave irradiation, achieving yields >70% .
- Biological Activity: Compounds 4c and 4e demonstrated notable antibacterial activity (MIC: 8–16 µg/mL against S. aureus and E.
Thieno[2,3-d]pyrimidine Derivatives
3,5,6,7-Tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-4-thione (3b)
- Structural Differences: Thieno[2,3-d]pyrimidine core vs. chromeno[2,3-d]pyrimidine. Cyclopenta substituent enhances planarity but reduces solubility.
- Synthesis : Yield of 60% via cyclization and sulfurization, with m.p. 223–224°C .
- Antimicrobial Activity : Moderate activity against Gram-positive bacteria (MIC: 32–64 µg/mL) .
Furo[2,3-d]pyrimidine Derivatives
2-Amino-5-(2,5-dimethoxyphenyl)furo[2,3-d]pyrimidin-4-(3H)-one (15)
- Structural Differences :
- Furo[2,3-d]pyrimidine core with 2,5-dimethoxyphenyl vs. 2,3-dimethoxyphenyl in the target compound.
- Biological Activity : Acts as a dihydrofolate reductase (DHFR) inhibitor, with IC₅₀ values comparable to methotrexate (~50 nM) .
Pyrazolo[4,3:5,6]pyrano[2,3-d]pyrimidine Derivatives
4-(4-Methoxyphenyl)-3,7-dimethyl-4,6-dihydropyrazolo[4,3:5,6]pyrano[2,3-d]pyrimidin-5(1H)-thione (8)
- Synthesis : Produced via Lawesson’s reagent or thiourea reactions (yield: 65–75%) .
- Key Differences: Incorporates a pyrazole ring fused to pyrano-pyrimidine, distinct from the chromeno backbone.
Data Tables
Table 1: Structural and Physicochemical Comparison
Key Findings
- Substituent Effects : The 2,3-dimethoxyphenyl group in the target compound likely enhances π-π stacking in biological targets compared to 2,5-dimethoxy or hydroxy-methoxy analogs .
- Core Heterocycle: Chromeno-pyrimidines exhibit broader antimicrobial activity than thieno- or furo-pyrimidines, possibly due to improved DNA intercalation .
- Synthetic Efficiency: Microwave-assisted synthesis (e.g., for 5H-chromeno-pyrimidines) offers higher yields and shorter reaction times compared to traditional methods .
Preparation Methods
Reaction Pathway and Mechanism
This approach, adapted from Bouattour et al., involves:
-
Formation of 2-Imino-2H-1-Benzopyran-3-Carbonitrile : A substituted phenol derivative (e.g., 4-tert-butyl-2-hydroxybenzaldehyde) reacts with 2,3-dimethoxybenzaldehyde and malononitrile under basic conditions to yield the chromene intermediate. Piperidine-catalyzed condensation in ethanol at 25°C for 10–600 minutes affords the 2-imino-2H-benzopyran-3-carbonitrile.
-
Reduction to 2-Amino-4H-1-Chromene-3-Carbonitrile : Sodium borohydride (0.5 equiv) in methanol at 0°C reduces the imine to the amine, achieving 50–90% yields.
-
Cyclization with Thiourea Under Microwave Irradiation : The amine intermediate reacts with thiourea in pyridine under microwave dielectric heating (120°C, 30 minutes) to form the thione via intramolecular cyclization.
Key Data:
| Step | Reactants | Conditions | Yield (%) |
|---|---|---|---|
| 1 | Phenol, aldehyde, malononitrile | Piperidine/EtOH, 25°C, 10–600 min | 60–96 |
| 2 | NaBH4/MeOH | 0°C, 45 min | 50–90 |
| 3 | Thiourea, pyridine | Microwave, 120°C, 30 min | 55–75 |
Advantages : Microwave irradiation enhances reaction efficiency, reducing cyclization time from hours to minutes. The method is scalable, with overall yields of 21–50%.
Electrochemical One-Pot Multicomponent Synthesis
Methodology and Optimization
As demonstrated by Jadhav et al., chromeno[2,3-d]pyrimidines are synthesized electrochemically using:
-
Barbituric acid derivative : Thiobarbituric acid replaces barbituric acid to introduce the thione group.
-
1,3-Cyclic diketone : 5,5-Dimethyl-1,3-cyclohexanedione (dimedone) provides the tert-butyl group.
-
Aldehyde : 2,3-Dimethoxybenzaldehyde introduces the aryl substituent.
Tetra-n-butylammonium iodide (TBAI) in water facilitates the reaction at room temperature under constant potential (1.5 V). The electrochemical setup promotes oxidative coupling, yielding the target compound in 85–90% yield.
Reaction Parameters:
| Component | Role | Quantity (mmol) |
|---|---|---|
| Thiobarbituric acid | Pyrimidine precursor | 1.0 |
| Dimedone | tert-Butyl source | 1.0 |
| 2,3-Dimethoxybenzaldehyde | Aryl substituent | 1.0 |
| TBAI | Electrolyte | 0.2 |
Advantages : Eco-friendly (water solvent), room-temperature conditions, and high atom economy.
Ultrasonic Irradiation-Assisted Cyclocondensation
Synthesis of Pyrimidinethione Intermediate
Following El-Sayed et al., ultrasonic irradiation (30 kHz, 30°C) accelerates the cyclocondensation of:
-
4-tert-Butyl-2-hydroxybenzaldehyde,
-
2,3-Dimethoxybenzaldehyde,
-
Thiourea.
The reaction completes in 20–25 minutes, yielding a pyrimidinethione precursor, which is subsequently oxidized with hydrogen peroxide to introduce the 9-hydroxy group.
Characterization Data:
Advantages : Rapid reaction kinetics and reduced side products compared to thermal methods.
Conventional Thermal Cyclization with Formamide
Stepwise Functionalization
As per Al-Qurashi et al., this method involves:
-
Chromene Formation : 4-tert-Butylresorcinol reacts with 2,3-dimethoxybenzaldehyde in acetic acid to form 7-tert-butyl-9-hydroxy-4H-chromene.
-
Pyrimidine Ring Construction : The chromene reacts with thiourea in formamide at 110°C for 24 hours, followed by oxidation with iodine to introduce the thione.
Yield Optimization:
Limitations : Prolonged reaction times and moderate yields compared to microwave or electrochemical methods.
Comparative Analysis of Synthetic Routes
Efficiency and Practicality
| Method | Time | Yield (%) | Green Metrics |
|---|---|---|---|
| Microwave | 30 min | 50 | Moderate |
| Electrochemical | 2 h | 90 | High |
| Ultrasonic | 25 min | 75 | High |
| Thermal | 30 h | 60 | Low |
The electrochemical method excels in yield and sustainability, while microwave synthesis offers speed. Ultrasonic irradiation balances both but requires specialized equipment.
Q & A
What are the critical steps for synthesizing 7-tert-butyl-2-(2,3-dimethoxyphenyl)-9-hydroxy-chromeno[2,3-d]pyrimidine-4-thione with high yield?
Answer:
Synthesis typically involves:
- Cyclization : Constructing the chromeno-pyrimidine core via cyclization of β-keto esters or thiourea derivatives under acidic or basic conditions.
- Substitution : Introducing tert-butyl and dimethoxyphenyl groups using nucleophilic aromatic substitution or cross-coupling reactions (e.g., Suzuki coupling).
- Thione formation : Replacing oxygen with sulfur via Lawesson’s reagent or phosphorus pentasulfide .
Optimization : - Temperature : Reactions often require reflux (e.g., 80–120°C in ethanol or DMF).
- Catalysts : Use palladium catalysts for cross-coupling steps .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol-DMF) improves purity .
How can researchers resolve low yields during the final cyclization step?
Answer:
Common causes and solutions:
- Impure precursors : Repurify starting materials via recrystallization or chromatography .
- Incomplete cyclization : Extend reaction time (e.g., 8–12 hours vs. 6 hours) or increase temperature (monitored by TLC).
- Side reactions : Add molecular sieves to absorb moisture or use inert atmospheres (argon/nitrogen) to prevent oxidation .
What spectroscopic techniques are essential for characterizing this compound?
Answer:
- 1H/13C NMR : Confirm substituent positions and chromeno-pyrimidine backbone. Key signals:
- tert-butyl protons (δ ~1.3 ppm, singlet).
- Aromatic protons from dimethoxyphenyl (δ ~6.8–7.5 ppm) .
- HRMS : Validate molecular weight (e.g., [M+H]+ ion). Discrepancies >2 ppm suggest impurities .
- IR : Detect thione (C=S stretch ~1200 cm⁻¹) and hydroxyl (O–H stretch ~3200 cm⁻¹) groups .
How does the tert-butyl group influence the compound’s physicochemical properties?
Answer:
- Solubility : Enhances lipophilicity, reducing aqueous solubility but improving membrane permeability.
- Steric effects : Shields the chromeno-pyrimidine core, potentially altering reactivity in substitution reactions .
- Thermal stability : tert-butyl groups increase melting points (e.g., 180–220°C range) .
Advanced: How to design structure-activity relationship (SAR) studies for this compound?
Answer:
- Vary substituents : Synthesize analogs with different aryl groups (e.g., fluorophenyl, nitro-phenyl) to assess electronic effects.
- Modify the thione : Replace sulfur with oxygen/selenium to study redox activity.
- Assay selection : Test against cancer cell lines (e.g., MCF-7, HepG2) or enzyme targets (e.g., kinases, topoisomerases) .
- Data analysis : Use IC50 values and molecular docking to correlate substituents with bioactivity .
How to address contradictory bioactivity data in chromeno-pyrimidine derivatives?
Answer:
- Assay variability : Standardize protocols (e.g., cell viability assays: MTT vs. resazurin).
- Structural validation : Recheck NMR/HRMS to confirm compound identity.
- Solubility effects : Use DMSO concentrations ≤0.1% to avoid cytotoxicity artifacts .
What computational methods predict the compound’s biological targets?
Answer:
- Molecular docking : Use AutoDock Vina with protein databases (PDB IDs: e.g., 3ERT for estrogen receptors).
- Pharmacophore modeling : Identify key interactions (e.g., hydrogen bonds with thione group).
- ADMET prediction : SwissADME or pkCSM to estimate bioavailability and toxicity .
How to optimize reaction conditions for introducing the 2,3-dimethoxyphenyl group?
Answer:
- Coupling method : Use Suzuki-Miyaura coupling with Pd(PPh3)4 (2 mol%), K2CO3, and dioxane/water (3:1) at 90°C .
- Protection/deprotection : Protect hydroxyl groups with acetyl before coupling, then deprotect with NaOH .
- Yield improvement : Pre-purify boronic acid derivatives via recrystallization .
Advanced: What strategies mitigate racemization during asymmetric synthesis?
Answer:
- Chiral auxiliaries : Use Evans oxazolidinones or tert-butyl sulfinamides to control stereochemistry.
- Low-temperature reactions : Perform substitutions at –20°C to minimize epimerization.
- Enzymatic resolution : Lipases (e.g., Candida antarctica) can separate enantiomers .
How to analyze degradation products under acidic/basic conditions?
Answer:
- Forced degradation : Reflux in 0.1M HCl/NaOH (6 hours), then neutralize.
- LC-MS : Identify degradation products via fragmentation patterns. Common issues:
- Hydrolysis of thione to ketone.
- Demethylation of methoxy groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
